rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
Description
This compound is a racemic mixture of a bicyclic β-amino acid derivative featuring a 2-azabicyclo[3.2.0]heptane core. The tert-butyl ester group enhances solubility in organic solvents, while the amino group at position 6 provides a reactive site for further functionalization. Its structure is critical in medicinal chemistry, particularly as a precursor for antibiotics or enzyme inhibitors due to its similarity to carbapenem scaffolds .
Properties
IUPAC Name |
tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-8(12)6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTLITXKEBONNH-HLTSFMKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a between a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for the amination and carboxylation steps.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[3.2.0] system distinguishes the target compound from analogs with alternative ring systems:
*Calculated based on molecular formula.
Key Observations :
- Steric Effects : The [2.2.1] system introduces greater steric hindrance, which may reduce enzymatic binding efficiency compared to [3.2.0] derivatives .
- Synthetic Accessibility : [4.1.0] systems are often synthesized via cyclopropanation, whereas [3.2.0] analogs may require photochemical cycloadditions .
Functional Group Modifications
Substituent variations significantly impact physicochemical and biological properties:
Key Observations :
- Amino vs. Hydroxyl: The amino group in the target compound enables covalent binding to biological targets (e.g., penicillin-binding proteins), whereas hydroxyl analogs may act as hydrogen bond donors .
- Ester Groups : The 4-nitrobenzyl ester in carbapenems serves as a protecting group for in vivo activation, unlike the stable tert-butyl ester in the target compound .
Pharmacological Relevance
The [3.2.0] system is shared with carbapenem antibiotics like meropenem, which features a 1-azabicyclo[3.2.0]hept-2-ene core with a hydroxyethyl substituent .
Biological Activity
The compound rac-tert-butyl(1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic framework with an amino group and a tert-butyl substituent, contributing to its unique chemical properties. Its molecular formula is and it has a molecular weight of approximately 210.27 g/mol.
Preliminary studies have indicated that This compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, suggesting it could be developed as an antibiotic agent.
- Anticancer Properties : Early investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Studies
Several studies have investigated the biological activity of this compound:
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Study on Antimicrobial Effects :
- A study tested the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.
-
Anticancer Research :
- In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.
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Enzyme Interaction Studies :
- Preliminary enzyme assays indicated that this compound may inhibit certain kinases involved in cell signaling pathways critical for cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
